Human membrane-bound PD-L1 polypeptide

PD-L1 glycosylation homodimerization immune checkpoint regulation

Soluble PD-L1 ECD fragments fail to recapitulate native glycosylation, dimerization, and PD-1 binding avidity-leading to misleading SPR and ELISA data. This full-length membrane-bound PD-L1 (290 aa) includes IgV/IgC domains, transmembrane anchor (T239-F259), and cytoplasmic tail (R260-T290). - SPR-validated binding for atezolizumab, durvalumab, avelumab - ELISA EC50 150-600 ng/mL vs PD-1 (nivolumab control 8-60 ng/mL) - PDB structural templates: 7DCV (TM), 6L8R (cytoplasmic) - Available in research-grade quantities with QC data sheet

Molecular Formula C85H140N26O36S
Molecular Weight 2134.2 g/mol
Cat. No. B12381049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman membrane-bound PD-L1 polypeptide
Molecular FormulaC85H140N26O36S
Molecular Weight2134.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CS)N
InChIInChI=1S/C85H140N26O36S/c1-8-37(4)64(108-59(120)31-93-68(129)42(88)34-148)82(143)100-46(16-20-57(90)118)72(133)102-52(28-62(125)126)78(139)110-66(39(6)115)84(145)105-51(27-58(91)119)77(138)107-54(32-112)80(141)96-44(14-10-12-24-87)69(130)95-43(13-9-11-23-86)70(131)97-45(15-19-56(89)117)73(134)106-55(33-113)81(142)103-53(29-63(127)128)79(140)109-65(38(5)114)83(144)104-50(26-41-30-92-35-94-41)76(137)101-49(25-36(2)3)75(136)99-47(17-21-60(121)122)71(132)98-48(18-22-61(123)124)74(135)111-67(40(7)116)85(146)147/h30,35-40,42-55,64-67,112-116,148H,8-29,31-34,86-88H2,1-7H3,(H2,89,117)(H2,90,118)(H2,91,119)(H,92,94)(H,93,129)(H,95,130)(H,96,141)(H,97,131)(H,98,132)(H,99,136)(H,100,143)(H,101,137)(H,102,133)(H,103,142)(H,104,144)(H,105,145)(H,106,134)(H,107,138)(H,108,120)(H,109,140)(H,110,139)(H,111,135)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,146,147)/t37-,38+,39+,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-,66-,67-/m0/s1
InChIKeyJOCQKMMPKIWUAO-IHIIYLMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human Membrane-Bound PD-L1 Polypeptide: Core Specifications for Immune Checkpoint Research and Assay Development


Human membrane-bound PD-L1 (Programmed Death-Ligand 1; also designated CD274, B7-H1) is a 290-amino-acid type I transmembrane glycoprotein and a member of the immunoglobulin superfamily [1]. The full-length polypeptide comprises an extracellular region containing IgV-like and IgC-like domains, a single-pass hydrophobic transmembrane domain spanning residues T239–F259, and a short cytoplasmic tail (R260–T290) that mediates regulatory signaling and protein degradation [2][3]. Unlike soluble PD-L1 ectodomain constructs or truncated extracellular domain (ECD) fragments, the membrane-bound full-length polypeptide retains the complete native topology—including the transmembrane anchor, cytoplasmic domain, and cell-surface contextual post-translational modifications—enabling physiologically relevant investigation of PD-1/PD-L1 axis biology, antibody epitope accessibility, and therapeutic mechanism-of-action studies [4][5]. The transmembrane domain structure has been solved via solution NMR (PDB: 7DCV), and the membrane-associated cytoplasmic domain structure is also available (PDB: 6L8R), providing validated structural templates for modeling, engineering, and assay design [6][7].

Full-length topology

Retains transmembrane anchor and cytoplasmic tail for native orientation and homodimerization studies.

Glycosylation-competent

Mammalian expression preserves complex N-linked glycans critical for PD-1 binding and antibody recognition.

Avidity-matched assays

Membrane-bound tetrameric presentation enables multivalent binding not replicated by soluble monomeric ECD.

Why Full-Length Membrane-Bound Human PD-L1 Cannot Be Substituted by Soluble ECD or Truncated Constructs in Critical Assays


Generic substitution of membrane-bound human PD-L1 polypeptide with soluble extracellular domain (ECD) fragments, Fc-fusion constructs, or PD-L1 peptide mimics fails to recapitulate three interdependent structural and functional parameters essential for translational research validity. First, the transmembrane domain (T239–F259) and cytoplasmic tail (R260–T290) regulate PD-L1 homodimerization and membrane localization, which in turn control complex N-linked glycosylation at Asn122 and Asn200—post-translational modifications that directly modulate PD-1 binding affinity and antibody recognition [1]. Second, the membrane-anchored topology enables multivalent presentation and avidity effects absent in monovalent soluble ECD preparations, resulting in functionally distinct PD-1 binding kinetics and downstream T-cell inhibitory outcomes [2]. Third, clinically approved anti-PD-L1 therapeutic antibodies (atezolizumab, durvalumab, avelumab) exhibit binding kinetics and epitope accessibility that differ substantially between glycosylated full-length membrane-bound PD-L1 and deglycosylated or truncated ECD constructs, with SPR-derived KD variations exceeding 10-fold in some comparisons [3]. Procurement of the correct PD-L1 format—full-length membrane-bound versus soluble ECD—is therefore not a matter of convenience but a determinant of whether experimental data will correlate with in vivo pharmacology and clinical biomarker observations.

Target format
Full-length membrane-bound PD-L1
Homodimer-dependent glycosylation regulates PD-1 binding and antibody epitope accessibility.
Substitute
Soluble ECD / Fc-fusion
Lacks cytoplasmic domain; glycosylation pattern and homodimer formation may not transfer, altering binding outcomes.
Target format
Multivalent membrane-anchored presentation
Tetrameric avidity generates functional binding exceeding high-affinity monoclonal antibodies.
Substitute
Monomeric soluble PD-L1
Avidity effects absent; competitive inhibition and epitope binning data may not reproduce cell-surface behavior.
Target format
Glycosylated full-length PD-L1
Native glycoforms yield characteristic SPR sensorgrams for atezolizumab, durvalumab, avelumab.
Substitute
Deglycosylated / bacterial ECD
Altered binding kinetics; SPR profiles may deviate substantially, complicating biosimilarity assessment.

Human Membrane-Bound PD-L1 Polypeptide: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Full-Length Membrane-Bound PD-L1 Exhibits Functionally Distinct Homodimer-Dependent Glycosylation Versus Monomeric ECD Constructs

Full-length membrane-bound PD-L1 forms homodimers and tetramers in living cells via its cytoplasmic domain, a property absent in soluble ECD constructs lacking the transmembrane and intracellular regions. Mutations in three key arginine residues within the cytoplasmic domain (PD-L1-3RE) that disrupt homodimerization result in decreased membrane abundance of wild-type PD-L1 and increased Golgi retention. Critically, PD-1 binding to abnormally glycosylated PD-L1 on cancer cells was attenuated, and subsequent T-cell induced cytotoxicity increased, demonstrating that proper membrane anchoring and cytoplasmic domain-mediated homodimerization are prerequisites for physiological PD-L1 glycosylation and immune checkpoint function [1].

Homodimer-dependent glycosylation
Head-to-head
Wild-type homodimer vs 3RE mutant / soluble ECD: disrupted glycosylation leads to attenuated PD-1 binding and increased T-cell cytotoxicity.
Full-length PD-L1 supports glycosylation-dependent immune checkpoint studies; soluble ECD cannot recapitulate regulatory mechanisms.
Reported functional difference; no numeric fold-change provided.
PD-L1 glycosylation homodimerization immune checkpoint regulation T-cell mediated cytotoxicity

Native Glycosylated Full-Length PD-L1 Displays Altered Antibody Binding Kinetics Versus Deglycosylated PD-L1 Across Three FDA-Approved Therapeutics

Surface plasmon resonance (SPR) analysis comparing glycosylated full-length PD-L1 (gPD-L1) with deglycosylated PD-L1 (dgPD-L1) reveals antibody-specific differences in binding kinetics across three FDA-approved anti-PD-L1 monoclonal antibodies. For avelumab, binding to gPD-L1 versus dgPD-L1 shows distinct sensorgram profiles across analyte concentrations of 3.125 nM to 50 nM. Durvalumab exhibits differential association and dissociation phases depending on PD-L1 glycosylation state. Atezolizumab demonstrates the most pronounced glycosylation-dependent binding differences among the three antibodies tested [1]. These findings establish that glycosylation status—preserved in properly expressed full-length membrane-bound PD-L1 but variably present in recombinant ECD preparations—directly impacts therapeutic antibody binding measurements.

Antibody binding kinetics (SPR)
Head-to-head
Glycosylated full-length PD-L1 vs deglycosylated PD-L1: distinct sensorgram profiles for avelumab, durvalumab, atezolizumab at 3.125–50 nM.
Glycosylation state directly impacts therapeutic antibody binding measurements; deglycosylated ECD may yield misleading affinity data.
Qualitative SPR comparison; KD values not reported.
SPR binding kinetics therapeutic antibody characterization PD-L1 glycosylation atezolizumab durvalumab avelumab

Membrane-Bound PD-L1 Tetramer Exhibits Binding Affinity Superior to High-Affinity Anti-PD-1 Monoclonal Antibody in Competitive Inhibition Assays

In functional binding competition studies, the affinity of membrane-bound PD-L1 (mPD-L1) tetramer was found to be even higher than that of a high-affinity anti-PD-1 monoclonal antibody. The mPD-L1 tetramer efficiently inhibited the binding of mPD-L1/Fc-chimeric protein to mPD-1(+) cells, demonstrating that the multivalent presentation of membrane-anchored PD-L1 generates avidity effects that exceed the monovalent binding affinity of high-affinity antibody reagents [1]. This avidity advantage is absent in monomeric soluble ECD preparations and must be accounted for when selecting PD-L1 reagents for competitive binding assays, antibody screening, or inhibitor development.

Tetramer competitive inhibition
Head-to-head
mPD-L1 tetramer affinity > high-affinity anti-PD-1 mAb; efficiently inhibited mPD-L1/Fc binding to PD-1(+) cells.
Membrane-bound tetramer provides avidity unmatched by monomeric ECD, relevant for competitive binding and inhibitor screening.
Functional avidity comparison; numeric affinity not detailed.
PD-1/PD-L1 binding affinity tetrameric avidity competitive inhibition immunotherapy antibody benchmarking

Recombinant Human PD-L1 Demonstrates Quantified PD-1 Binding Affinity (KD = 770 nM) with Distinct Secondary Specificity for CD80 Not Shared by PD-L2

The affinity between human PD-L1 and its receptor PD-1, as defined by the dissociation constant (KD), is 770 nM [1]. Importantly, PD-L1 also exhibits appreciable affinity for the costimulatory molecule CD80 (B7-1) with a KD of 1.4 μM, which is intermediate between CD80's affinities for CD28 (4.0 μM) and CTLA-4 (400 nM) [1]. In contrast, the related molecule PD-L2 shares PD-1 as a receptor with a stronger KD of 140 nM but has no such affinity for CD80 or CD86, establishing a clear functional distinction between these two PD-1 ligands [1]. This cross-reactivity profile has direct implications for assay design: researchers studying PD-L1 biology must account for CD80 binding in certain experimental systems, whereas PD-L2-based assays require different binding controls.

PD-1 binding affinity (KD)
Cross-study
770 nM
PD-L1 binds PD-1 with reported KD 770 nM; also binds CD80 (1.4 µM), unlike PD-L2.
Source: supplier datasheet; confirm assay conditions for your platform.
PD-1 binding affinity KD determination CD80 cross-reactivity immune checkpoint B7 family

HEK293-Expressed Glycosylated PD-L1 Binds PD-1 with EC50 Range of 150–600 ng/mL in Functional ELISA Format

In a standardized functional ELISA format using immobilized human PD-1 at 2 μg/mL (100 μL/well), recombinant human PD-L1 extracellular domain (ECD) produced in HEK293 cells with native glycosylation binds PD-1 with an EC50 range of 150–600 ng/mL [1]. The HEK293 expression system preserves mammalian glycosylation patterns critical for proper PD-1 binding, in contrast to E. coli-expressed PD-L1 which lacks post-translational modifications. The same assay platform demonstrates that anti-PD-1 therapeutic antibody nivolumab binds immobilized PD-1 with an EC50 of 8–60 ng/mL, establishing a benchmark for comparing small molecule inhibitors, peptide antagonists, and antibody candidates in this widely used screening format [1].

Functional ELISA EC50
Cross-study
150–600 ng/mL
Glycosylated HEK293-expressed PD-L1 ECD binding to immobilized PD-1 in ELISA; benchmark for QC lot release.
EC50 range; nivolumab control 8–60 ng/mL.
PD-1/PD-L1 binding EC50 functional ELISA HEK293 expression glycosylated recombinant protein assay validation

Anti-PD-L1 Monoclonal Antibody (Human IgG1) Binds PD-L1 with SPR-Derived Affinity Constant KD = 1.381 nM

Surface plasmon resonance (SPR) analysis using a Biacore T200 system demonstrates that an anti-PD-L1 monoclonal antibody (Human IgG1) captured on a protein A chip binds PD-L1 with an affinity constant (KD) of 1.381 nM [1]. In the same assay configuration, an anti-PD-1 monoclonal antibody (Human IgG4) captured on protein A binds PD-1 with a KD of 10.03 nM [1]. This 7.3-fold difference in binding affinity between the two antibody-target pairs provides a quantitative reference point for characterizing novel anti-PD-L1 antibody candidates, benchmarking assay sensitivity requirements, and validating SPR instrument performance in immune checkpoint research.

Anti-PD-L1 mAb affinity (SPR)
Cross-study
KD = 1.381 nM
Reported SPR affinity for a human IgG1 anti-PD-L1 mAb; 7.3-fold tighter than reference anti-PD-1 mAb.
Biacore T200, protein A capture; validate for your antibody candidates.
SPR affinity monoclonal antibody PD-L1 binding kinetics Biacore antibody characterization

Validated Application Scenarios for Human Membrane-Bound PD-L1 Polypeptide in Translational Research and Assay Development


SPR-Based Therapeutic Antibody Characterization and Biosimilar Development

Use of glycosylated full-length membrane-bound PD-L1 is essential for SPR characterization of anti-PD-L1 therapeutic antibodies (atezolizumab, durvalumab, avelumab) and biosimilar candidates. As demonstrated by direct SPR comparison, deglycosylated PD-L1 yields altered binding sensorgrams that do not reflect physiological target engagement [1]. Procurement of properly glycosylated full-length PD-L1 ensures that KD determinations and kinetic analyses correlate with in vivo pharmacology and satisfy regulatory expectations for biosimilarity demonstrations.

Functional ELISA for PD-1/PD-L1 Inhibitor Screening and QC Lot Release

The validated EC50 range of 150–600 ng/mL for PD-L1 binding to immobilized PD-1 in ELISA format provides a quantitative benchmark for screening small molecule inhibitors, peptide antagonists, and antibody candidates targeting the PD-1/PD-L1 interaction [1][2]. This assay configuration also serves as a QC release specification for verifying functional activity of newly procured PD-L1 protein lots, with nivolumab (EC50 8–60 ng/mL) as a positive control reference standard.

Cellular Homodimerization and Glycosylation Mechanism Studies

Full-length membrane-bound PD-L1 polypeptide containing the complete cytoplasmic domain (R260–T290) and transmembrane anchor is required for studies investigating PD-L1 homodimerization and its regulatory role in complex N-linked glycosylation. Soluble ECD constructs lack the cytoplasmic domain arginine residues essential for homodimer formation and cannot recapitulate the PD-1 binding attenuation and altered T-cell cytotoxicity observed with glycosylation-defective mutants [1]. This application scenario is critical for research into glycosylation-targeting therapeutic strategies and PD-L1 post-translational regulation.

Competitive Binding Assays Requiring Avidity-Matched Reagents

Membrane-bound PD-L1 tetramer, which exhibits binding affinity exceeding that of high-affinity anti-PD-1 monoclonal antibodies, provides physiologically relevant avidity for competitive inhibition assays, antibody epitope binning, and inhibitor mechanism-of-action studies [1]. Monomeric soluble ECD preparations lack the multivalent presentation required to generate comparable avidity effects and may produce misleading results in competition experiments designed to mimic cell-surface PD-1/PD-L1 interactions.

Application
Selection Property
Validation Focus
SPR antibody characterization
Glycosylated full-length format
Binding kinetics correlation with native target engagement
Functional ELISA inhibitor screening
Consistent PD-1 binding activity benchmark
EC50 reproducibility and QC lot release
Homodimerization and glycosylation research
Intact cytoplasmic domain and TM anchor
Post-translational regulation endpoints
Competitive binding / avidity studies
Membrane-bound tetrameric presentation
Multivalent inhibition and epitope binning fidelity

Technical Documentation Hub

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